Cas no 66367-67-7 (4-Methyl-5-phenyl-2H-pyrazol-3-ylamine)

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine structure
66367-67-7 structure
Nombre del producto:4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
Número CAS:66367-67-7
MF:C10H11N3
Megavatios:173.214441537857
MDL:MFCD05864593
CID:529425
PubChem ID:318446

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine Propiedades químicas y físicas

Nombre e identificación

    • 4-Methyl-5-phenyl-1H-pyrazol-3-amine
    • 1H-Pyrazol-3-amine,4-methyl-5-phenyl-
    • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-aMine, 4-Methyl-5-phenyl-
    • 4-METHYL-3-PHENYL-1H-PYRAZOL-5-AMINE
    • 3-Amino-4-methyl-5-phenylpyrazole
    • 4-methyl-3-phenylpyrazole-5-ylamine
    • NSC255001
    • PJNHMZXAVFWBIL-UHFFFAOYSA-N
    • BCP05252
    • SBB028071
    • 0193AC
    • RP23563
    • J-515766
    • MFCD05864593
    • GS-5480
    • Z234485060
    • AKOS000267365
    • SCHEMBL8684331
    • AKOS016007806
    • ALBB-015326
    • NSC-255001
    • EN300-111122
    • 890014-38-7
    • 3-amino-4-methyl-5-phenyl-1H-pyrazole
    • DS-0918
    • SR-05000015339
    • 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine
    • 1H-pyrazol-5-amine, 4-methyl-3-phenyl-
    • SCHEMBL4005629
    • SB38198
    • 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, AldrichCPR
    • SR-05000015339-1
    • CS-0153476
    • 66367-67-7
    • DTXSID60985001
    • MDL: MFCD05864593
    • Renchi: 1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
    • Clave inchi: PJNHMZXAVFWBIL-UHFFFAOYSA-N
    • Sonrisas: N1([H])C(C2C([H])=C([H])C([H])=C([H])C=2[H])=C(C([H])([H])[H])C(N([H])[H])=N1

Atributos calculados

  • Calidad precisa: 173.095
  • Masa isotópica única: 173.095
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 166
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.9
  • Superficie del Polo topológico: 54.7

Propiedades experimentales

  • Denso: 1.196
  • Punto de ebullición: 408.9°Cat760mmHg
  • Punto de inflamación: 230.2°C
  • índice de refracción: 1.643

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM118872-5g
3-Amino-4-methyl-5-phenylpyrazole
66367-67-7 95%+
5g
$*** 2023-03-29
Enamine
EN300-111122-0.1g
4-methyl-3-phenyl-1H-pyrazol-5-amine
66367-67-7 95.0%
0.1g
$27.0 2025-02-21
eNovation Chemicals LLC
Y0976341-10g
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
66367-67-7 95%
10g
$810 2024-08-03
eNovation Chemicals LLC
Y1009083-1g
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
66367-67-7 95%
1g
$155 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M69450-1g
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
66367-67-7
1g
¥726.0 2021-09-04
abcr
AB215127-250 mg
4-Methyl-3-phenyl-1H-pyrazol-5-amine, 95%; .
66367-67-7 95%
250mg
€159.10 2023-05-06
TRC
M219108-50mg
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
66367-67-7
50mg
$ 50.00 2022-06-04
Chemenu
CM118872-10g
3-Amino-4-methyl-5-phenylpyrazole
66367-67-7 95%+
10g
$*** 2023-03-29
abcr
AB215127-10 g
4-Methyl-3-phenyl-1H-pyrazol-5-amine, 95%; .
66367-67-7 95%
10g
€825.00 2022-06-11
Chemenu
CM118872-250mg
3-Amino-4-methyl-5-phenylpyrazole
66367-67-7 95%+
250mg
$*** 2023-03-29
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:66367-67-7)4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
A940635
Pureza:99%
Cantidad:5g
Precio ($):396.0